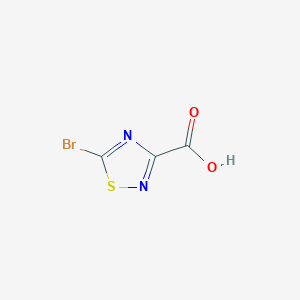

5-Bromo-1,2,4-thiadiazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-1,2,4-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTGVMCKWUSPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid typically involves the cyclization of thiosemicarbazide with a carboxylic acid, followed by bromination. One common method starts with the reaction of thiosemicarbazide with a suitable carboxylic acid to form 1,3,4-thiadiazole, which is then brominated to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 undergoes nucleophilic substitution reactions, enabling the introduction of functional groups:

Mechanistic studies indicate an SNAr pathway due to electron-withdrawing effects of the thiadiazole ring and carboxylic acid group. Steric hindrance at position 5 is minimal, favoring high reactivity.

Condensation Reactions Involving the Carboxylic Acid Group

The carboxylic acid group participates in condensation reactions to form amides and esters:

-

Amide Formation :

Reacted with amines (e.g., aniline) using EDC/HOBt, yielding 5-bromo-1,2,4-thiadiazole-3-carboxamides (85–92% yield). These derivatives show enhanced antimicrobial activity compared to the parent compound . -

Esterification :

Treatment with ethanol/H₂SO₄ produces ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate, a precursor for further functionalization .

Oxidation and Reduction Reactions

The thiadiazole ring exhibits redox activity:

| Process | Conditions | Outcome | Application |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | Sulfoxide derivatives | Enhanced solubility for biological assays |

| Reduction | NaBH₄, MeOH | Partial ring opening | Intermediate for fused heterocycles |

Cross-Coupling Reactions for Structural Elaboration

Palladium-catalyzed reactions enable C–C bond formation:

-

Suzuki-Miyaura Coupling :

Using Pd(OAc)₂/Xantphos, the bromine atom is replaced with aryl/heteroaryl groups (Table 1) . -

Buchwald-Hartwig Amination :

Forms C–N bonds with secondary amines, critical for drug discovery .

Cyclization and Heterocycle Formation

The compound serves as a building block for complex heterocycles:

-

Thiadiazepine Synthesis :

Reacts with ethylenediamine under acidic conditions to form fused 1,3,6-thiadiazepines . -

Triazole Derivatives :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked hybrids .

Comparative Reactivity with Analogues

A comparison of reactivity highlights its unique features:

Mechanistic Insights and Kinetic Data

-

SNAr Kinetics : Second-order rate constants for azide substitution: in DMF at 25°C.

-

pH-Dependent Reactivity : Carboxylic acid deprotonation (pH > 4) enhances electrophilicity at the bromine position.

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules and advanced materials. Future research should explore its applications in catalysis and targeted drug delivery.

Scientific Research Applications

Synthesis Overview

- Starting Materials : 1,2,4-thiadiazole derivatives.

- Reagents : Bromine for bromination; carbon dioxide or carboxylic acid derivatives for carboxylation.

- Conditions : Varying temperatures and solvents depending on the specific reaction pathway.

Biological Activities

Research has shown that 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid exhibits a range of biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

- Compounds derived from 5-bromo-1,2,4-thiadiazole have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This is particularly relevant in addressing antibiotic resistance issues in clinical settings .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer potential:

- In vitro studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

Pesticidal Applications

The compound has been investigated for its potential use in agriculture:

- Its derivatives have shown promise as fungicides and insecticides. For example, compounds based on 5-bromo-1,2,4-thiadiazole have been evaluated for their efficacy against plant pathogens and pests .

Case Study 1: Antimicrobial Evaluation

A study synthesized various 5-bromo derivatives and assessed their antimicrobial activity using standard methods such as the disc diffusion method. The results indicated that some compounds had activity comparable to established antibiotics .

Case Study 2: Anticancer Screening

Another research effort focused on the synthesis of 5-bromo-1,2,4-thiadiazole derivatives and their evaluation against multiple cancer cell lines. The findings showed that certain compounds exhibited IC50 values in the low micromolar range against MCF7 cells .

Summary of Applications

| Application Area | Specific Uses | Example Compounds/Results |

|---|---|---|

| Antimicrobial | Bacterial and fungal infections | Effective against Gram-positive/negative bacteria |

| Anticancer | Targeting specific cancer cell lines | MCF7 cell line inhibition observed |

| Agrochemicals | Fungicides and insecticides | Efficacy against plant pathogens |

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP | Polar Surface Area (Ų) |

|---|---|---|---|---|

| 5-Bromo-1,2,4-thiadiazole-3-carboxylic acid* | C₃HBrN₂O₂S | ~208.99 | ~1.8 | ~91.3 |

| 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid | C₃HClN₂O₂S | 164.57 | 1.6 | 91.3 |

| 5-Bromo-3-methyl-1,2,4-thiadiazole | C₃H₃BrN₂S | 179.04 | 2.1 | 43.7 |

| 5-Bromo-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | C₆H₄BrNO₃ | 218.00 | 0.9 | 66.4 |

*Estimated based on chloro analog .

Biological Activity

5-Bromo-1,2,4-thiadiazole-3-carboxylic acid is a compound that exhibits significant biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid functional group at the 3-position of the thiadiazole ring. The general molecular formula is . The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds followed by cyclization processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : A study demonstrated that derivatives of thiadiazoles can inhibit cell proliferation in several cancer types including breast (MCF-7), colon (HCT-116), and prostate cancer cells. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 2.44 | Cell cycle arrest and apoptosis induction |

| 5-(3-indolyl)-1,3,4-thiadiazole | PaCa2 | 1.5 | Inhibition of growth via apoptosis |

| Other derivatives | Various | Varies | Inhibition of CDK9 and STAT3 activity |

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Thiadiazole derivatives have been reported to exhibit effectiveness against a range of bacterial strains:

- Mechanism : The antimicrobial action is believed to be due to interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Other derivatives | Staphylococcus aureus | 10 µg/mL |

Case Studies and Research Findings

Several case studies have explored the biological activities of thiadiazole derivatives:

- Anticancer Evaluation : A recent study evaluated the effects of a series of thiadiazole derivatives on MCF-7 cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiproliferative activity compared to their electron-donating counterparts .

- Antimicrobial Studies : Another investigation found that certain thiadiazole derivatives showed significant activity against multidrug-resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-1,2,4-thiadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 1,2,4-thiadiazole-3-carboxylic acid derivatives. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in acetic acid under reflux, monitoring reaction progress via TLC. Adjust stoichiometry (1.1–1.3 eq Br) to minimize side products like dibrominated analogs.

- Carboxylic Acid Protection : Temporarily protect the carboxylic acid group using tert-butyl esters to avoid undesired bromination at the carboxyl site .

- Yield Optimization : Reaction temperatures >80°C improve bromine activation but may degrade the thiadiazole ring. A balance between temperature (70–80°C) and reaction time (6–8 hrs) is critical .

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Purity >95% is acceptable for most biological assays.

- Stability Testing : Store at −20°C in amber vials to prevent photodegradation. Monitor decomposition via NMR (disappearance of the thiadiazole proton signals at δ 8.2–8.5 ppm) over 30 days .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Answer : Combine:

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic thiadiazole ring protons (δ 8.2–8.5 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm).

- FT-IR : Confirm the carboxylic acid O-H stretch (2500–3000 cm<sup>−1</sup>) and C=O (1700–1750 cm<sup>−1</sup>).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass should match the molecular formula C3HBrN2O2S (calculated [M+H]<sup>+</sup>: 222.899) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Methodological Answer : Contradictions often arise from:

- Impurity Variability : Compare batch purity (e.g., residual solvents or brominated byproducts) using LC-MS.

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times. For example, IC50 values for anticancer activity may vary due to differential uptake rates .

- Structural Analogues : Test this compound alongside non-brominated analogs to isolate the bromine effect on bioactivity .

Q. What strategies are recommended for crystallographic analysis of this compound derivatives?

- Answer :

- Co-Crystallization : Use ethanol/water (1:1) at 4°C to grow single crystals. The bromine atom’s heavy atom effect enhances X-ray diffraction resolution.

- Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) is ideal for resolving Br electron density. Refinement with SHELXL ensures accurate bond angle/geometry reporting (e.g., C-S-N angles ~120°) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to model transition states. The bromine atom’s electronegativity directs nucleophilic attack (e.g., at C5 of the thiadiazole ring).

- Solvent Effects : Include PCM models for DMSO or DMF to simulate reaction environments. Predicted activation energies correlate with experimental yields .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.